2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is a complex organic compound with the molecular formula C23H19NO6. This compound is known for its unique structural features, which include a nitrobenzoic acid moiety and a diphenylpropoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-nitrobenzoic acid with 1,2-diphenylpropane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-aminobenzoic acid.
Reduction: Formation of 2-[(1,2-Diphenylpropoxy)methanol]-6-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The diphenylpropoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1,2-Diphenylpropoxy)carbonyl]-4-nitrobenzoic acid
- 2-[(1,2-Diphenylpropoxy)carbonyl]-6-aminobenzoic acid
- 2-[(1,2-Diphenylpropoxy)carbonyl]-6-hydroxybenzoic acid
Uniqueness
2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and diphenylpropoxy groups allows for a wide range of chemical modifications and applications .
Properties
CAS No. |
7249-23-2 |
---|---|
Molecular Formula |
C23H19NO6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(1,2-diphenylpropoxycarbonyl)-6-nitrobenzoic acid |
InChI |
InChI=1S/C23H19NO6/c1-15(16-9-4-2-5-10-16)21(17-11-6-3-7-12-17)30-23(27)18-13-8-14-19(24(28)29)20(18)22(25)26/h2-15,21H,1H3,(H,25,26) |
InChI Key |
LEEYKTWGHHBAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.